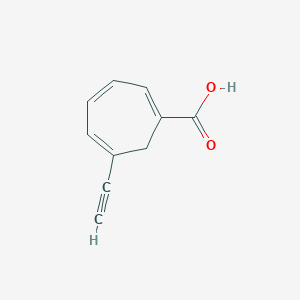

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid

描述

属性

IUPAC Name |

6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(7-8)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNORTBTCAZATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane, methyldiazoacetate, or adamantanoyldiazomethane, catalyzed by rhodium trifluoroacetate, can yield cyclohepta-1,3,5-trienes . The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives.

Industrial Production Methods: While specific industrial production methods for 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions: 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.

Major Products:

Oxidation: Formation of cycloheptanone derivatives.

Reduction: Formation of cycloheptane derivatives.

Substitution: Formation of various substituted cycloheptatriene derivatives.

科学研究应用

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism by which 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, altering the activity of the target molecules. Additionally, the compound’s unique ring structure can facilitate binding to specific protein domains, influencing various biochemical pathways.

相似化合物的比较

Research Findings and Limitations

- Electronic Effects : DFT calculations suggest the ethynyl group withdraws electron density from the triene system, polarizing the ring for electrophilic attacks.

- Contradictory Data : While cyclohexatriene analogs (e.g., ) are well-studied as tracers, the larger cycloheptatriene system lacks in vivo metabolic data, highlighting a research gap.

生物活性

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structural features lend it potential biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is characterized by a cycloheptatriene backbone with an ethynyl group and a carboxylic acid functional group. The molecular formula is , and it has a molecular weight of approximately 148.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid |

The biological activity of 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within metabolic pathways. The presence of the ethynyl group is believed to enhance its binding affinity to specific receptors or enzymes involved in disease processes.

Biological Activity

Research indicates that 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid exhibits several biological activities:

Anticancer Activity :

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations.

Anti-inflammatory Effects :

The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties :

Preliminary antimicrobial assays indicate that 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid possesses activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

Several case studies have highlighted the biological potential of 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

-

Anti-inflammatory Study :

- Objective : To assess the modulation of TNF-alpha and IL-6 production in macrophages.

- Method : ELISA assays were conducted post-treatment with the compound.

- Results : A significant reduction in cytokine levels was observed compared to control groups.

-

Antimicrobial Evaluation :

- Objective : To test the efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited notable inhibition zones indicating antimicrobial activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functionalization of the cyclohepta-triene core. For example, the ethynyl group can be introduced via Sonogashira coupling, while the carboxylic acid may be protected as an ester during synthesis to avoid side reactions. Purification often employs gradient HPLC or recrystallization in non-polar solvents. Safety protocols for handling reactive intermediates (e.g., acyl chlorides) should align with guidelines for similar compounds, such as using inert atmospheres and cold conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the triene’s conjugation and ethynyl proton signals. Isotopic labeling (e.g., C) may enhance resolution for complex splitting patterns, as seen in studies of analogous cyclohexa-triene derivatives .

- IR : Confirms carboxylic acid (broad ~2500-3300 cm) and ethynyl (C≡C stretch ~2100 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The conjugated triene system and ethynyl group may render the compound sensitive to light, heat, or moisture. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should be conducted, with degradation monitored via HPLC. Storage in amber vials under argon at -20°C is advised, following safety protocols for air-sensitive organics .

Advanced Research Questions

Q. What strategies mitigate side reactions during cross-coupling reactions involving the ethynyl group?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) with copper(I) iodide as a co-catalyst can enhance Sonogashira coupling efficiency. Solvent choice (e.g., THF or DMF) and degassing to remove oxygen are critical to prevent homocoupling of ethynyl groups. Pre-purification of the triene core to remove trace metals may improve yield .

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder or [2+2] cycloadditions?

- Methodological Answer : The triene’s extended conjugation lowers the LUMO energy, favoring electron-deficient dienophiles in Diels-Alder reactions. Computational modeling (DFT) can predict regioselectivity. Experimental validation requires monitoring reaction kinetics under varying temperatures and comparing with model systems (e.g., cyclohepta-triene derivatives without ethynyl groups).

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., pH affecting carboxylic acid ionization), or cell-line variability. A stepwise approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。